molecular formula C9H5F13 B15089252 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene CAS No. 72487-68-4

5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene

Cat. No.: B15089252
CAS No.: 72487-68-4
M. Wt: 360.11 g/mol
InChI Key: ZHZIMGVLOUNLBE-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene is a highly fluorinated alkene characterized by a terminal double bond (position 1) and multiple electron-withdrawing trifluoromethyl (-CF₃) and fluorine substituents. These features confer exceptional thermal stability, chemical inertness, and hydrophobicity, making it a candidate for applications in fluoropolymer synthesis, specialty coatings, or electronics.

Properties

IUPAC Name

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F13/c1-2-3-4(7(14,15)16,8(17,18)19)5(10,11)6(12,13)9(20,21)22/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZIMGVLOUNLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545621
Record name 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72487-68-4
Record name 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of fluorinated starting materials and catalysts to achieve the desired product. Industrial production methods may include the use of specialized reactors and controlled environments to ensure high purity and yield .

Chemical Reactions Analysis

5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene undergoes various chemical reactions, including:

Scientific Research Applications

5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior. The pathways involved may include binding to specific receptors or enzymes, leading to altered biological activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key differences between the target compound and two closely related analogs:

Property 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene (Target) Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane (Silane Derivative) 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic acid (Carboxylic Acid Derivative)
Molecular Formula C₉H₅F₁₃ (inferred) C₁₅H₂₁F₁₃O₃Si C₉H₃F₁₃O₂
Molar Mass (g/mol) ~388 (estimated) 572.34 (calculated) 390.10
Functional Groups Terminal alkene (C=C at position 1) Triethoxy silane (-Si(OCH₂CH₃)₃) Carboxylic acid (-COOH) and internal alkene (C=C at position 2)
Key Structural Features High fluorine density, linear alkyl chain Fluorinated chain + hydrolyzable silane group Fluorinated chain + electron-withdrawing carboxylic acid

Physico-Chemical Properties and Reactivity

  • Target Alkene: The terminal double bond (hept-1-ene) enhances reactivity toward addition or polymerization reactions compared to internal alkenes (e.g., hept-2-enoic acid). Its fluorine content likely reduces solubility in polar solvents.
  • Silane Derivative: The triethoxy silane group enables hydrolysis to form silanol (-SiOH), facilitating covalent bonding to inorganic surfaces (e.g., glass, metals). This property is exploited in surface modification and composite materials .
  • Carboxylic Acid Derivative : The -COOH group introduces acidity (pKa ~1–2, inferred from similar fluorinated acids) and reactivity in esterification or salt formation. The internal double bond (hept-2-ene) may reduce polymerization propensity compared to the terminal alkene .

Biological Activity

5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene (CAS Number: 72487-68-4) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. Understanding the biological activity of such compounds is crucial due to their applications in various industries, including pharmaceuticals and environmental sciences. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H5F13
Molecular Weight360.115 g/mol
LogP5.506
DensityN/A
Boiling PointN/A
Melting PointN/A

These properties suggest a high degree of fluorination which can influence its biological interactions and environmental persistence.

The biological activity of fluorinated compounds like this compound often relates to their interactions with biological membranes and proteins. The presence of multiple fluorine atoms can enhance lipophilicity and alter the compound's ability to penetrate cellular membranes.

Toxicological Studies

Research on the toxicological effects of per- and polyfluoroalkyl substances (PFAS), a class that includes this compound, indicates various health impacts. A study highlighted that exposure to certain PFAS can lead to developmental toxicity and endocrine disruption. The specific effects of this compound require further investigation but may follow similar patterns observed in other PFAS compounds.

Case Studies

  • Environmental Persistence : A study reported that compounds with similar structures exhibit significant environmental persistence due to their resistance to degradation processes. This raises concerns about bioaccumulation in aquatic organisms.
  • Cellular Effects : In vitro studies on related PFAS compounds have shown cytotoxic effects on liver cells at high concentrations. While specific data for this compound is limited, it is plausible that similar effects could be observed.
  • Endocrine Disruption : Research has indicated that some fluorinated compounds can disrupt hormonal functions in mammals. The potential endocrine-disrupting properties of this compound warrant further exploration.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound compared to other PFAS compounds:

Compound NameCAS NumberBiological Activity
Perfluorooctanoic acid (PFOA)335-67-1Known carcinogen; developmental toxicity
Perfluorooctane sulfonate (PFOS)1763-23-1Endocrine disruptor; liver toxicity
5,5-Hexafluoro-3-methylpentene1160-12-3Moderate cytotoxicity; potential reproductive effects

This table illustrates how this compound may share toxicological profiles with other well-studied PFAS compounds.

Q & A

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
The compound’s high fluorine content and unique structure necessitate specialized spectroscopic approaches:

  • ¹⁹F NMR Spectroscopy : Critical for identifying fluorine environments. Use a reference standard (e.g., CFCl₃) to calibrate chemical shifts, as electron-withdrawing trifluoromethyl groups (-CF₃) induce distinct downfield signals .
  • IR Spectroscopy : Detect C-F stretching vibrations (1,000–1,350 cm⁻¹) and confirm double-bond presence via C=C stretches (~1,650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (390.098 g/mol) with high-resolution electrospray ionization (ESI-MS) or electron impact (EI-MS) .

Basic: What synthetic strategies are recommended for preparing this fluorinated olefin?

Methodological Answer:
Synthesis requires careful handling of fluorinated precursors:

  • Stepwise Fluorination : Start with a partially fluorinated alkene and use agents like SF₄ or HF-pyridine for controlled fluorination. Monitor intermediates via ¹⁹F NMR .
  • Radical Pathways : Employ photochemical or thermal initiation with perfluoroalkyl iodides (e.g., CF₃I) to introduce trifluoromethyl groups. Optimize reaction time to avoid over-fluorination .
  • Safety Considerations : Use corrosion-resistant reactors (e.g., Hastelloy) and inert atmospheres due to HF byproduct risks .

Advanced: How do electron-withdrawing -CF₃ groups influence reaction mechanisms in catalytic systems?

Methodological Answer:
The -CF₃ groups significantly alter electronic and steric properties:

  • Electrophilic Reactivity : Use Density Functional Theory (DFT) with B3LYP/def2-TZVP basis sets to model electron-deficient double bonds. Include dispersion corrections (e.g., Grimme’s DFT-D3) for accurate van der Waals interactions .
  • Catalyst Design : Select transition metals (e.g., Pd or Ni) resistant to fluorine poisoning. Test ligand systems (e.g., phosphines) for stability under fluorinated conditions.
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs using stopped-flow NMR to quantify electronic effects .

Advanced: What challenges arise in computational modeling of this compound’s thermodynamic stability?

Methodological Answer:
Computational challenges include:

  • Basis Set Selection : Use def2-TZVP for fluorine atoms to capture polarization effects. Avoid smaller basis sets (e.g., 6-31G*) to prevent inaccuracies in bond-length predictions .
  • Thermal Decomposition Pathways : Perform ab initio molecular dynamics (AIMD) simulations to identify decomposition products (e.g., CF₃ radicals) at high temperatures. Validate with TGA-DSC experiments .
  • Solvent Interactions : Apply the COSMO model to account for solvent polarity effects in reaction media like perfluorocarbons .

Basic: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in fluorinated solvents (e.g., hexafluorobenzene) to obtain single crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution diffraction (≤0.8 Å) to resolve fluorine atom positions .
  • Refinement : Apply anisotropic displacement parameters for fluorine atoms and validate with Hirshfeld surface analysis .

Advanced: How can membrane technologies improve purification of this compound?

Methodological Answer:

  • Membrane Selection : Use fluoropolymer-based membranes (e.g., PTFE) resistant to fluorinated solvents. Optimize pore size (0.1–0.5 µm) to separate by molecular weight .
  • Process Parameters : Test transmembrane pressures (1–5 bar) and temperatures (20–40°C) to maximize flux while retaining impurities.
  • Validation : Compare purity pre- and post-filtration via GC-MS or HPLC with a UV-Vis detector .

Advanced: How to address contradictions in reported thermal stability data?

Methodological Answer:

  • Controlled Experiments : Replicate studies under identical conditions (e.g., heating rate, atmosphere) using TGA-DSC.
  • In Situ Analysis : Use FTIR-coupled TGA to detect gaseous decomposition products (e.g., HF or CF₄) .
  • Computational Validation : Cross-reference experimental decomposition temperatures with Arrhenius plots derived from DFT-calculated activation energies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use fluoropolymer-lined gloves and face shields to prevent HF exposure.
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorides.
  • Waste Management : Neutralize HF byproducts with calcium carbonate slurry before disposal .

Advanced: How does the compound’s geometry affect its application in materials science?

Methodological Answer:

  • Surface Modification : Study self-assembly on metal surfaces (e.g., Au or Al) via AFM or XPS to assess monolayer formation driven by fluorine-metal interactions.
  • Dielectric Properties : Measure permittivity (ε) and breakdown voltage using impedance spectroscopy in thin-film configurations .
  • Comparative Studies : Benchmark against less-fluorinated analogs to isolate geometry-specific effects .

Advanced: What strategies optimize reactor design for large-scale fluorination?

Methodological Answer:

  • Reactor Material : Use nickel-based alloys (e.g., Inconel) to resist corrosion from HF.
  • Heat Management : Implement jacketed reactors with coolant circulation to control exothermic fluorination .
  • Scalability Tests : Perform CFD simulations to model fluid dynamics and optimize mixing efficiency .

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